molecular formula C17H19NO5 B2863841 (E)-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3-(furan-3-yl)acrylamide CAS No. 1798396-86-7

(E)-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3-(furan-3-yl)acrylamide

Cat. No.: B2863841
CAS No.: 1798396-86-7
M. Wt: 317.341
InChI Key: MOIMWNBTYUKSPX-ZZXKWVIFSA-N
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Description

(E)-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3-(furan-3-yl)acrylamide is a synthetic acrylamide derivative characterized by a 3,4-dimethoxyphenyl group attached to a hydroxyethylamine moiety and a furan-3-yl substituent on the α,β-unsaturated carbonyl system.

Properties

IUPAC Name

(E)-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3-(furan-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5/c1-21-15-5-4-13(9-16(15)22-2)14(19)10-18-17(20)6-3-12-7-8-23-11-12/h3-9,11,14,19H,10H2,1-2H3,(H,18,20)/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOIMWNBTYUKSPX-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CNC(=O)C=CC2=COC=C2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(CNC(=O)/C=C/C2=COC=C2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Methoxy-Substituted Acrylamides

  • (E)-3-(3,4-Dimethoxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)acrylamide (): This phthalimide-linked analogue exhibits antifungal activity influenced by the number of methoxy groups. The 3,4-dimethoxy substitution enhances antifungal potency compared to mono-methoxy derivatives, suggesting that methoxy groups improve membrane penetration or target binding .
  • This compound demonstrated significant anti-inflammatory activity (IC₅₀ = 17.00 ± 1.11 μM), outperforming the reference drug quercetin .

Furan-Substituted Analogues

  • (E)-N-(3-Chlorophenyl)-3-[5-(2-chlorophenyl)-2-furyl]acrylamide (): The furan ring here is substituted with chlorophenyl groups, which introduce steric bulk and electron-withdrawing effects. Such modifications may alter binding affinity compared to the target compound’s unsubstituted furan-3-yl group .

Key Structural-Activity Relationships (SAR)

  • Methoxy Groups : Increasing methoxy substitution (e.g., 3,4-dimethoxy vs. 4-methoxy) correlates with improved antifungal and anti-inflammatory activities due to enhanced hydrophobic interactions and electron-donating effects .
  • Furan vs.

Q & A

Q. What are the standard synthesis protocols for (E)-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3-(furan-3-yl)acrylamide, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step approach:

  • Step 1 : Coupling of 3,4-dimethoxyphenyl ethanol derivatives with furan-containing acryloyl chloride under controlled pH and temperature (e.g., ice-cooled DMF with EDCI as a coupling agent).
  • Step 2 : Purification via column chromatography (e.g., ethyl acetate/petroleum ether gradients) and characterization using 1^1H/13^13C NMR and mass spectrometry .
  • Optimization : Solvent choice (e.g., DMF for polar intermediates), stoichiometric ratios (excess acryloyl chloride to drive reaction completion), and temperature control (0–5°C for exothermic steps) are critical to minimize side products .

Q. How is the structural integrity of the compound confirmed post-synthesis?

Key techniques include:

  • NMR spectroscopy : Assigning peaks for the acrylamide double bond (δ 6.2–6.8 ppm for E-configuration), hydroxyethyl group (δ 4.1–4.3 ppm), and aromatic protons from furan and dimethoxyphenyl moieties .
  • High-resolution mass spectrometry (HRMS) : Validating molecular weight (e.g., calculated [M+H]+^+ = 386.15 g/mol) .
  • Elemental analysis : Confirming C, H, N, and S content within ±0.3% of theoretical values .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Anticancer activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Antimicrobial screening : Broth microdilution for MIC values against Gram-positive/negative bacteria .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases, leveraging the acrylamide’s electrophilic α,β-unsaturated carbonyl for covalent binding .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis be addressed, particularly for the hydroxyethyl group and E-configuration?

  • Chiral resolution : Use of enantioselective catalysts (e.g., Sharpless epoxidation derivatives) or chiral HPLC columns to isolate the desired (R) or (S) hydroxyethyl stereoisomer .
  • E/Z control : Employing sterically hindered bases (e.g., DIPEA) during acrylamide formation to favor the E-configuration via kinetic control .
  • Computational modeling : DFT calculations to predict energy barriers for rotational isomerism and guide reaction pathway selection .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Structure-activity relationship (SAR) analysis : Systematically varying substituents (e.g., replacing 3,4-dimethoxyphenyl with nitro or chloro groups) to isolate contributing factors .
  • Metabolic stability testing : Incubate the compound with liver microsomes to assess degradation pathways that may explain variability in in vivo vs. in vitro results .
  • Target engagement studies : Use biophysical methods (SPR, ITC) to confirm direct binding to purported targets like kinases or GPCRs .

Q. How can computational methods predict the compound’s reactivity and interactions with biological targets?

  • Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic attack sites on the acrylamide moiety .
  • Molecular docking : Simulate binding poses with proteins (e.g., EGFR kinase) to identify key hydrogen bonds (hydroxyethyl with Asp831) and π-π stacking (furan with Phe832) .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize targets for experimental validation .

Q. What advanced techniques characterize the compound’s metabolic fate and toxicity profile?

  • LC-MS/MS metabolomics : Identify phase I/II metabolites (e.g., hydroxylation at the furan ring or O-demethylation of dimethoxyphenyl) using human hepatocyte models .
  • Reactive metabolite trapping : Incubate with glutathione (GSH) to detect thioether adducts, indicating potential electrophilic toxicity risks .
  • Genotoxicity screening : Ames test for mutagenicity and Comet assay for DNA strand breaks .

Methodological Resources

  • Synthesis Optimization Table :

    ParameterOptimal ConditionImpact on Yield/Purity
    SolventDMF/CH2_2Cl2_2 (1:3)Enhances intermediate solubility
    Temperature0–5°C (acrylation step)Minimizes epimerization
    CatalystEDCI/HOBt (1.2 equiv)Improves coupling efficiency
  • Key Spectral Data :

    • 1^1H NMR (DMSO-d6_6) : δ 6.72 (d, J=15.8 Hz, CH=CHCO), δ 7.25–7.40 (m, furan and dimethoxyphenyl protons) .
    • IR (KBr) : 1665 cm1^{-1} (C=O stretch), 3250 cm1^{-1} (N-H stretch) .

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